1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
Description
1-(3-Chloro-2-methylphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a urea-based heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an imidazole ring and a substituted phenyl group. Its molecular complexity arises from the combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties. The compound’s design likely targets enzyme inhibition or receptor binding, given the prevalence of urea and oxadiazole motifs in pharmacologically active molecules .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O2/c1-17-6-10-20(11-7-17)25-32-26(36-33-25)24-15-34(16-29-24)14-19-8-12-21(13-9-19)30-27(35)31-23-5-3-4-22(28)18(23)2/h3-13,15-16H,14H2,1-2H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKIYKMEXITRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea , often referred to as a hybrid molecule due to its complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, particularly focusing on anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The compound features a unique hybrid structure that combines elements of oxadiazole and imidazole , which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling reactions to attach the phenyl and urea moieties.
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often function by inhibiting critical enzymes involved in cancer cell proliferation.
Mechanism of Action:
- Inhibition of Enzymes : The compound targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Molecular Docking Studies : Computational studies suggest strong binding affinities to these targets, indicating potential effectiveness as an anticancer agent .
Case Studies:
A study published in Nature demonstrated that similar oxadiazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3-chloro-2-methylphenyl)... | MCF-7 (Breast) | 0.15 |
| 1-(3-chloro-2-methylphenyl)... | A549 (Lung) | 0.20 |
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, making it a candidate for further investigation in treating infections.
In Vitro Studies:
Studies have shown that derivatives similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound in therapeutic applications. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea-Imidazole Motifs
Compound D7W (): 1-(3-Chlorophenyl)-3-(3-methyl-5-oxidanylidene-4H-imidazol-2-yl)urea shares a urea bridge and imidazole ring with the target compound but lacks the oxadiazole moiety. Instead, it incorporates a 3-methylimidazolone group. This structural simplification reduces molecular weight (C₁₁H₁₁ClN₄O₂ vs.
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate ():
This hydrate form features a methyl-oxoimidazolidine group. The absence of an oxadiazole ring and the presence of a hydrated imidazolone system may reduce lipophilicity compared to the target compound, impacting membrane permeability .
Urea Derivatives with Heterocyclic Extensions
Compound 2k ():
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea demonstrates higher molecular complexity with a thiazole-piperazine scaffold. Its melting point (194–195°C) is comparable to urea-based compounds, but the extended structure results in a higher molecular weight (m/z 762.2 vs. ~500–600 for the target compound). The thiazole group may enhance metabolic stability compared to oxadiazole .
Razaxaban (): This Factor Xa inhibitor includes a pyrazole-carboxyamide and imidazole group. While lacking a urea bridge, its trifluoromethyl and aminobenzisoxazole substituents highlight how electron-deficient aromatic systems improve target selectivity. Razaxaban’s oral bioavailability (>50%) suggests that the target compound’s oxadiazole-imidazole system could similarly enhance pharmacokinetics if optimized .
Compounds with Oxadiazole and Triazole Systems
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This isostructural compound substitutes oxadiazole with a triazole-thiazole system. Crystallographic data (triclinic, P 1̄ symmetry) reveal planar conformations, suggesting that the target compound’s oxadiazole ring may adopt similar rigidity, favoring π-π stacking in receptor binding .
Preparation Methods
Phosgene-Mediated Urea Formation
The reaction of 3-chloro-2-methylaniline with phosgene (COCl₂) under controlled conditions generates the corresponding isocyanate intermediate, which subsequently reacts with a second amine to form the urea linkage. For the target compound, 4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline is coupled with the in situ-generated isocyanate derivative of 3-chloro-2-methylaniline. Key parameters include:
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : 0–5°C during phosgene addition, followed by gradual warming to room temperature.
- Yield : 70–85% after purification via recrystallization.
Iron-Catalyzed Dehydrogenative Coupling
An alternative method employs an iron catalyst (e.g., Fe₃(CO)₁₂) with a diazabicyclo base (e.g., DBU) to directly couple 3-chloro-2-methylaniline and 4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline in the presence of methanol. This approach avoids toxic phosgene and operates under milder conditions:
- Catalyst Loading : 2–5 mol% Fe₃(CO)₁₂.
- Reaction Time : 12–24 hours at 80°C.
- Yield : 60–75%, with reduced environmental impact.
Table 1: Comparison of Urea Synthesis Methods
| Method | Catalyst/Solvent | Temperature | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Phosgene-mediated | COCl₂, CH₂Cl₂ | 0–25°C | 70–85 | High (toxic reagents) |
| Iron-catalyzed | Fe₃(CO)₁₂, DBU, MeOH | 80°C | 60–75 | Low |
Imidazole Ring Construction
The 1H-imidazole-1-ylmethyl group is synthesized via base-catalyzed intramolecular hydroamidation of propargylic ureas, as demonstrated by recent organocatalytic methods.
BEMP-Catalyzed Cyclization
Using the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), propargylic urea precursors undergo rapid cyclization to form imidazol-2-ones:
- Substrate : Propargylic urea derived from 4-ethynylaniline and phenyl isocyanate.
- Conditions : 5 mol% BEMP, acetonitrile, room temperature.
- Reaction Time : 1–5 minutes.
- Yield : >95% with excellent regioselectivity.
Mechanistic Insight : DFT studies confirm a base-mediated isomerization to an allenamide intermediate, followed by cyclization via a low-energy transition state (ΔG‡ = 12.5 kcal/mol).
1,2,4-Oxadiazole Ring Synthesis
The 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group is constructed via cyclodehydration of acylhydrazides with carboxylic acid derivatives.
Hydrazide-Carboxylic Acid Cyclization
- Substrate : p-Tolylacylhydrazide and trichloroacetic acid.
- Reagent : Phosphorus oxychloride (POCl₃).
- Conditions : Reflux in dichloroethane for 4–6 hours.
- Yield : 80–90% after column chromatography.
Final Coupling and Functionalization
The assembly of the target compound requires sequential coupling of the oxadiazole-imidazole intermediate with the urea-containing phenyl group.
Nucleophilic Substitution
- Step 1 : Oxadiazole-imidazole intermediate is brominated at the methyl position using N-bromosuccinimide (NBS).
- Step 2 : Brominated intermediate reacts with 4-aminobenzyl alcohol via nucleophilic substitution (K₂CO₃, DMF, 60°C).
- Step 3 : Resulting alcohol is oxidized to the aldehyde (MnO₂, CH₂Cl₂) and subjected to reductive amination with the urea derivative (NaBH₃CN, MeOH).
Table 2: Key Coupling Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, CCl₄, 80°C | 85 |
| 2 | K₂CO₃, DMF, 60°C | 78 |
| 3 | MnO₂, CH₂Cl₂; NaBH₃CN, MeOH | 65 |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance efficiency and safety during phosgene-mediated urea synthesis. Green chemistry principles favor the iron-catalyzed method, though yields require optimization.
Q & A
(Basic) What synthetic methodologies are recommended for constructing the oxadiazole and imidazole moieties in this compound?
Answer:
The synthesis involves a multi-step approach:
Oxadiazole Formation : Cyclization of a hydrazide derivative with a carboxylic acid (or its activated form) under dehydrating conditions, as described for structurally related oxadiazole-containing compounds .
Imidazole Coupling : The imidazole ring is typically functionalized via nucleophilic substitution or cross-coupling reactions. For example, alkylation or palladium-catalyzed coupling can introduce the p-tolyl substituent at the 3-position of the oxadiazole .
Urea Linkage : The final urea group is formed by reacting an isocyanate intermediate with the amine-functionalized phenyl group, often using carbodiimide coupling agents .
Key Considerations : Monitor reaction progress using TLC or LC-MS to isolate intermediates.
(Advanced) How can Design of Experiments (DoE) optimize the synthesis of the oxadiazole intermediate to address low yields?
Answer:
DoE strategies, such as factorial design, can systematically evaluate variables like temperature, stoichiometry, and catalyst loading. For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Reaction Time | 4–12 hrs | 8 hrs |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
Evidence from flow-chemistry optimizations suggests that continuous-flow reactors improve reproducibility and reduce byproducts . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield .
(Basic) What spectroscopic techniques are essential for structural validation?
Answer:
- NMR : ¹H/¹³C NMR confirms connectivity of the urea, imidazole, and oxadiazole groups. 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals in aromatic regions .
- IR : Validate urea C=O stretching (~1640–1680 cm⁻¹) and oxadiazole C=N bonds (~1550 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing bond angles/geometry .
(Advanced) How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
Answer:
Construct a comparative SAR table to isolate critical substituents:
| Compound | Oxadiazole Substituent | Imidazole Position | Bioactivity |
|---|---|---|---|
| Target | p-Tolyl (3-position) | 1-yl methyl linker | High IC₅₀ |
| Analog 1 | Phenyl | 1-yl ethyl linker | Low IC₅₀ |
| Analog 2 | Cyclopropyl | Direct coupling | Moderate IC₅₀ |
Data from related urea derivatives () suggest that electron-donating groups (e.g., p-tolyl) enhance target binding. Molecular docking studies can further rationalize discrepancies .
(Basic) What biological targets are hypothesized for this compound?
Answer:
The urea and oxadiazole motifs are common in kinase inhibitors and protease modulators. Similar compounds ( ) target factor Xa or interleukin receptors. Preliminary assays should include:
- Enzyme Inhibition : Fluorescence-based assays for kinases/proteases.
- Cellular Uptake : LogP calculations and permeability assays (e.g., Caco-2) .
(Advanced) How to address crystallographic refinement challenges for the imidazole-oxadiazole core?
Answer:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve overlapping electron density.
- Refinement : SHELXL’s restraints (e.g., DELU, SIMU) mitigate thermal motion artifacts in flexible regions .
- Validation : Check geometric outliers with PLATON and generate ORTEP diagrams for publication-quality visuals .
(Advanced) What strategies reduce byproducts during imidazole-urea coupling?
Answer:
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Protection/Deprotection : Temporarily protect reactive amines with Boc groups to prevent side reactions .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
(Basic) How to assess compound stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–8) and analyze degradation via LC-MS.
- Thermal Stability : DSC/TGA profiles identify decomposition temperatures .
- Light Sensitivity : Conduct ICH-compliant photostability tests .
(Advanced) What computational methods predict metabolic pathways for this compound?
Answer:
- In Silico Tools : Use Schrödinger’s MetaSite or GLIDE to identify cytochrome P450 oxidation sites.
- Metabolite ID : High-resolution mass spectrometry (HRMS) coupled with MS/MS fragmentation .
(Basic) What are the safety considerations for handling intermediates with chloro and methyl groups?
Answer:
- Chloro Derivatives : Use fume hoods and PPE due to potential toxicity (e.g., carcinogenicity) .
- Methylating Agents : Avoid exposure to dimethyl sulfate; substitute with safer alternatives (e.g., methyl iodide with caution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
